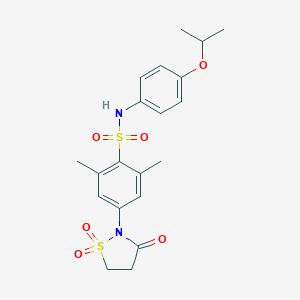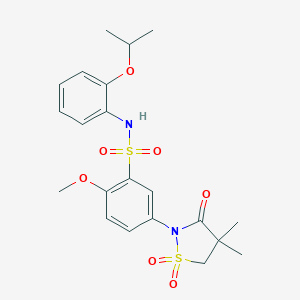![molecular formula C13H12N6O3S2 B253840 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B253840.png)
4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has shown promising results in biological studies, making it a subject of interest for researchers.
Mécanisme D'action
The exact mechanism of action of 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are essential for the growth and survival of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that the compound has a significant effect on the biochemical and physiological processes of cancer cells and bacteria. It has been observed to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria by disrupting their cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various biological studies. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide. These include:
1. Further studies on the mechanism of action of the compound to better understand its mode of action.
2. Development of new derivatives of the compound with improved solubility and bioavailability.
3. Investigation of the potential of the compound in treating other diseases such as fungal infections.
4. Clinical trials to evaluate the efficacy and safety of the compound in humans.
In conclusion, this compound is a promising compound that has shown potential applications in various fields of science. Its mechanism of action and physiological effects make it a subject of interest for further research. Future studies could lead to the development of new therapies for cancer and bacterial infections.
Méthodes De Synthèse
The synthesis of 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2-aminothiazole and 6-methyl-1,2,4-triazin-3,5(2H,4H)-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various fields of science. In biological studies, it has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy. It has also been studied for its antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Propriétés
Formule moléculaire |
C13H12N6O3S2 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N6O3S2/c1-8-11(20)16-12(18-17-8)15-9-2-4-10(5-3-9)24(21,22)19-13-14-6-7-23-13/h2-7H,1H3,(H,14,19)(H2,15,16,18,20) |
Clé InChI |
NYCBUIXYYFJJRB-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
SMILES canonique |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253757.png)
![N-(3-bromophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B253760.png)
![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)


![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)
![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)
![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
